N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide seems to be a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially make this compound interesting for various chemical reactions .
Scientific Research Applications
Anticonvulsant Activity and Drug Development
Cinnamamides, including compounds similar to "N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide," have been studied for their anticonvulsant activities. For example, the structural modification of piperine led to the development of N-(3,4-methylenedioxy-cinnamoyl)-piperidine, utilized in clinics under the name antiepilepsirine. These modifications and structure-activity relationship (SAR) studies have contributed significantly to improving anticonvulsant activity and understanding the mode of receptor binding of such compounds (Li & Wang, 1995).
Synthesis and Biological Evaluation
The synthesis and study of druglikeness properties of cinnamamides have been explored to harness their wide range of biological activities. For instance, synthesized "(E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide" compounds were evaluated for antimicrobial activities. This research indicates the importance of cinnamamides in the development of new drugs with antimicrobial properties (Borul & Agarkar, 2020).
Pharmacological and Therapeutic Potentials
Cinnamamide derivatives have shown a variety of pharmacological and therapeutic potentials, including central nervous system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, anti-infective activities, and more. The versatility of cinnamamides, as reflected in their wide application range, highlights their significance in scientific research and potential drug development (Borul & Agarkar, 2020).
Structural Studies
Research has also focused on the structural determinations of cinnamamides to understand their molecular configurations and interactions. For example, the crystal structure determination of 3,4-methylenedioxy-cinnamoyl piperidide, a clinical antiepileptic remedy, has provided insights into the structural significance of cinnamamides (Lin & Shen, 1982).
Properties
IUPAC Name |
(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c21-18(9-6-15-4-2-1-3-5-15)19-14-16-10-12-20(13-11-16)24(22,23)17-7-8-17/h1-6,9,16-17H,7-8,10-14H2,(H,19,21)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJYKMDBIQICO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.